molecular formula C32H26CoN8 B14801966 Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

Cat. No.: B14801966
M. Wt: 581.5 g/mol
InChI Key: HHUVKDNLJONPPN-UHFFFAOYSA-N
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Description

. This compound is part of the phthalocyanine family, which are macrocyclic compounds with extensive conjugated systems. Cobalt(II) Phthalocyanine is known for its vibrant color and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt(II) Phthalocyanine can be synthesized through the reaction of cobalt salts with phthalonitrile under high-temperature conditions. The typical reaction involves heating cobalt chloride with phthalonitrile in the presence of a nitrogen atmosphere at temperatures around 200-300°C . The reaction yields a crystalline product that can be purified through recrystallization.

Industrial Production Methods

Industrial production of Cobalt(II) Phthalocyanine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and consistency of the product. The compound is then subjected to various purification steps, including filtration and drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cobalt(II) Phthalocyanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidation states of cobalt phthalocyanine and substituted derivatives with different ligands .

Mechanism of Action

The mechanism of action of Cobalt(II) Phthalocyanine involves its ability to coordinate with various substrates through its central cobalt ion. The extensive conjugated system allows for electron transfer processes, making it an effective catalyst. The molecular targets include organic molecules and biological macromolecules, where it can facilitate redox reactions and other chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cobalt(II) Phthalocyanine is unique due to its specific electronic properties conferred by the cobalt ion. This makes it particularly effective in catalytic applications and in electronic devices where specific redox properties are required .

Properties

Molecular Formula

C32H26CoN8

Molecular Weight

581.5 g/mol

IUPAC Name

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

InChI

InChI=1S/C32H26N8.Co/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2

InChI Key

HHUVKDNLJONPPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.[Co+2]

Origin of Product

United States

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